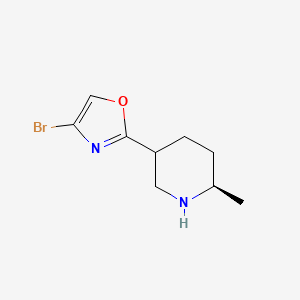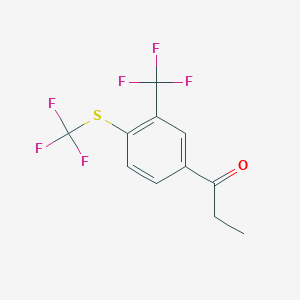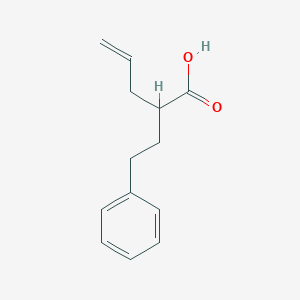
2-Phenethylpent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenethylpent-4-enoic acid is an organic compound with a molecular formula of C13H16O2 It is characterized by the presence of a phenethyl group attached to a pent-4-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of phenethyl bromide with pent-4-enoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could include the use of catalytic processes to enhance the yield and purity of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Phenethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoic acid moiety to a single bond, resulting in saturated derivatives.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学研究应用
2-Phenethylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Phenethylpent-4-enoic acid exerts its effects is largely dependent on its chemical structure. The phenethyl group can interact with various molecular targets, while the pent-4-enoic acid moiety may participate in biochemical pathways. The specific molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the pent-4-enoic acid moiety.
Cinnamic acid: Contains a phenyl group with a double bond but differs in the position of the double bond and the presence of the phenethyl group.
Phenylpropanoic acid: Similar backbone but differs in the length and saturation of the carbon chain.
Uniqueness
2-Phenethylpent-4-enoic acid is unique due to the combination of the phenethyl group and the pent-4-enoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)pent-4-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-2-6-12(13(14)15)10-9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2,(H,14,15) |
InChI 键 |
NJYLHSOZJYYBQF-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CCC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


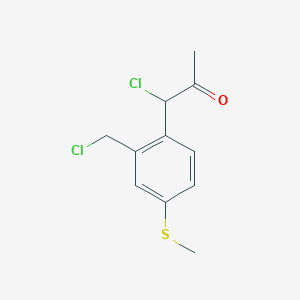
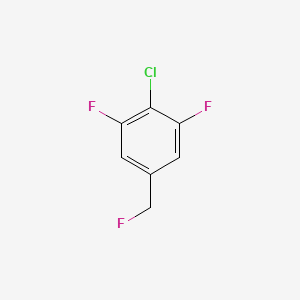
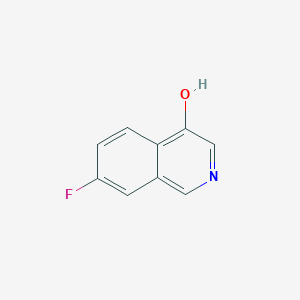
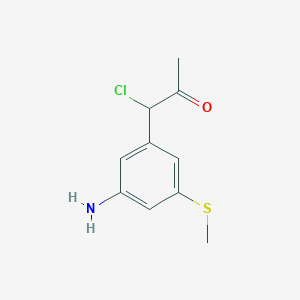
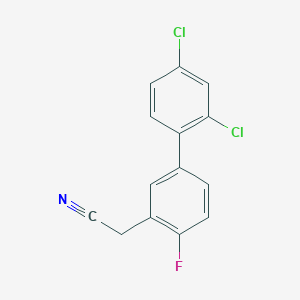



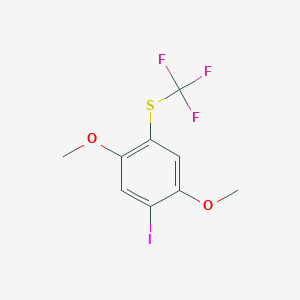
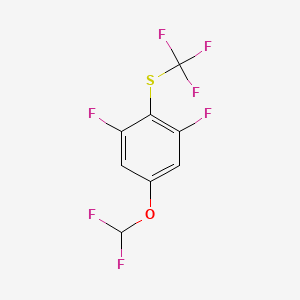
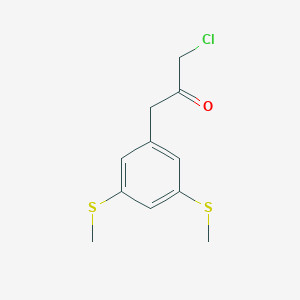
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
